Neopentylmagnesium chloride

概要

説明

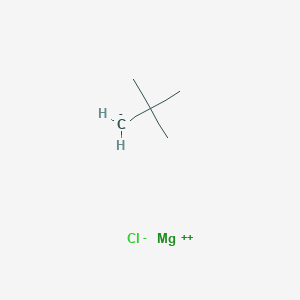

Neopentylmagnesium chloride is an organomagnesium compound with the chemical formula (CH3)3CCH2MgCl. It is a Grignard reagent commonly used in organic synthesis for carbon-carbon bond formation. This compound is typically found as a colorless liquid or crystalline solid and is highly reactive, especially with water and oxygen .

準備方法

Synthetic Routes and Reaction Conditions: Neopentylmagnesium chloride is usually prepared by the reaction of allyl magnesium chloride with anhydrous magnesium chloride in an inert solvent. The reaction is carried out under anhydrous conditions to prevent the highly reactive magnesium compound from reacting with moisture .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful handling of reagents and solvents to maintain anhydrous conditions. The reaction is typically conducted in a controlled environment to ensure safety and efficiency .

化学反応の分析

Types of Reactions: Neopentylmagnesium chloride undergoes various types of reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.

Substitution Reactions: It can replace halides in organic compounds.

Coupling Reactions: It participates in cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.

Halides: Reacts with alkyl halides to form new carbon-carbon bonds.

Catalysts: Often used with nickel or palladium catalysts in cross-coupling reactions.

Major Products:

Alcohols: Formed from reactions with carbonyl compounds.

Alkylated Products: Formed from substitution reactions with halides.

Coupled Products: Formed from cross-coupling reactions.

科学的研究の応用

Key Applications

-

Organic Synthesis

- Neopentylmagnesium chloride is extensively used in the formation of carbon-carbon bonds. Its bulky neopentyl group provides steric hindrance, which enhances selectivity in reactions involving electrophiles such as carbonyl compounds. The nucleophilic carbon of the neopentyl group attacks electrophilic centers, facilitating the synthesis of complex organic molecules.

-

Polymer Chemistry

- This compound serves as a catalyst in polymerization reactions, enabling the production of advanced materials with tailored properties. Its ability to initiate polymerization processes makes it crucial for developing new polymers with specific functionalities.

-

Material Science

- In material science, this compound is utilized in the preparation of materials that require precise control over their chemical structure and properties. This includes applications in coatings, adhesives, and composites.

-

Pharmaceutical Synthesis

- The compound is involved in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its reactivity allows for the construction of complex molecular frameworks essential for drug development.

Case Study 1: Synthesis of Alcohols

A study demonstrated the use of this compound in synthesizing secondary and tertiary alcohols from ketones. The reaction conditions were optimized to minimize side reactions, showcasing the reagent's selectivity due to steric hindrance from its bulky neopentyl group.

Case Study 2: Polymerization Processes

Research on using this compound as a catalyst revealed its effectiveness in initiating living polymerization processes. This study highlighted how varying the concentration of the reagent influenced the molecular weight and distribution of the resulting polymers.

Case Study 3: Pharmaceutical Intermediates

In a pharmaceutical context, this compound was employed to synthesize a key intermediate for an anti-inflammatory drug. The study illustrated how careful control of reaction conditions led to high yields and purity levels required for subsequent steps in drug formulation.

Comparative Analysis with Other Grignard Reagents

| Compound | Formula | Unique Features |

|---|---|---|

| This compound | CHClMg | High steric hindrance; selective reactions |

| Ethylmagnesium bromide | CHMgBr | Less sterically hindered; more commonly used |

| Isobutylmagnesium chloride | CHMgCl | Similar branching; used for similar applications |

| Phenylmagnesium bromide | CHMgBr | Contains aromatic ring; different synthesis uses |

作用機序

The mechanism of action of neopentylmagnesium chloride involves its role as a nucleophile in various organic reactions. It attacks electrophilic centers, such as carbonyl groups, to form new carbon-carbon bonds. The magnesium atom in the compound stabilizes the negative charge developed during the reaction, facilitating the formation of the desired product.

類似化合物との比較

Methylmagnesium Chloride: Another Grignard reagent with similar reactivity but different steric properties.

Ethylmagnesium Chloride: Similar in reactivity but with a different alkyl group.

Phenylmagnesium Bromide: A Grignard reagent with an aromatic group, offering different reactivity and selectivity.

Uniqueness: Neopentylmagnesium chloride is unique due to its bulky neopentyl group, which provides steric hindrance and affects the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in reactions where control over the steric environment is crucial .

特性

IUPAC Name |

magnesium;2-methanidyl-2-methylpropane;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11.ClH.Mg/c1-5(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKUUBJVRXLTPMT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[CH2-].[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60459333 | |

| Record name | Neopentylmagnesium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13132-23-5 | |

| Record name | Neopentylmagnesium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the bulky neopentyl group influence the reactivity of neopentylmagnesium chloride compared to other Grignard reagents?

A1: The steric bulk of the neopentyl group significantly hinders the reactivity of this compound. This is exemplified in its reduced participation in reduction reactions. [] For instance, while some Grignard reagents readily reduce diisopropyl ketone using their beta-hydrogens, this compound, lacking such hydrogens in a suitable position, exhibits negligible reduction activity. [] This highlights the crucial role of steric factors in governing the reactivity of Grignard reagents.

Q2: Can this compound be used to synthesize complex molecules?

A2: Yes, the steric properties of this compound can be leveraged for selective synthesis. [] For example, it reacts with [ReMe(NR)3] (R = 2,6-Me2C6H3) to selectively substitute halides without affecting the imido ligands, resulting in a novel mixed-alkyl rhenium complex. [] This selectivity makes it a valuable reagent for synthesizing structurally complex organometallic compounds.

Q3: Are there any examples of this compound being used to create bulky phosphine ligands?

A3: this compound serves as a crucial starting material for synthesizing bulky phosphine ligands, prized in organometallic chemistry for their steric properties. [, ] Reacting it with phosphorus trichloride (PCl3) yields tri(neopentyl)phosphine (TNpP), a bulky ligand known for its application in metal-catalyzed cross-coupling reactions. [] Similarly, reacting this compound with di-(1,1-dimethylethyl)chlorophosphine produces bis(1,1-dimethylethyl)(2,2-dimethylpropyl)phosphine (DTBNpP). [] This further exemplifies the utility of this Grignard reagent in creating sterically demanding phosphines.

Q4: Can you provide some spectroscopic data for this compound?

A4: While this compound is usually generated in situ and used directly, the related compound tri(neopentyl)phosphine (TNpP) [], derived from this compound, exhibits a characteristic 31P NMR chemical shift at -57 ppm (C6D6). [] This data aids in characterizing the final product and indirectly infers the successful formation of the Grignard reagent.

Q5: Are there any known safety concerns regarding the handling of this compound?

A5: Like all Grignard reagents, this compound is highly reactive towards air and moisture. [, ] It's typically prepared and handled under inert conditions using anhydrous solvents and techniques. The derived phosphine ligands, like DTBNpP, can be pyrophoric in their free form, further emphasizing the need for careful handling. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。